Halaminol B
Overview
Description
Halaminol B is a bioactive compound derived from marine sponges, specifically from the genus Haliclona. It belongs to the class of long-chain alkyl amino alcohols and has shown significant potential in various biological and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Halaminol B is a marine alkaloid, and it has been found to exhibit strong antimicrobial activity and potent cytotoxicity against various cancer cell lines . .
Mode of Action
It has been suggested that this compound and structurally related compounds have identical effects on various marine larvae, inducing rapid larval settlement but preventing subsequent metamorphosis . This suggests that this compound may interact with specific receptors or enzymes in these organisms, altering their normal biological processes.
Biochemical Pathways
It is known that marine sponges like those that produce this compound have evolved extensive chemical repertoires to mediate many ecological interactions
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties significantly impact a compound’s bioavailability .
Result of Action
This compound has been shown to have significant biological effects. For example, it exhibits strong antimicrobial activity and potent cytotoxicity against various cancer cell lines . Additionally, it has identical effects on various marine larvae, inducing rapid larval settlement but preventing subsequent metamorphosis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, marine environments, such as coral reefs, maintain high levels of biodiversity in intensely competitive communities . These environments could potentially influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Halaminol B typically involves the extraction from marine sponges followed by purification processes. The synthetic route includes:
Purification: The crude extract is then subjected to chromatographic techniques to isolate this compound in its pure form.
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it generally follows the principles of large-scale extraction and purification from marine sources. Advances in synthetic biology and marine biotechnology may offer alternative methods for industrial-scale production in the future.
Chemical Reactions Analysis
Types of Reactions: Halaminol B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of complex organic molecules.
Comparison with Similar Compounds
Halaminol B is compared with other similar compounds such as Halaminol A and Haliclonacyclamine A:
Halaminol A: Similar in structure but differs in the length of the alkyl chain.
Haliclonacyclamine A: A tetracyclic alkaloid with distinct structural features.
Uniqueness: this compound’s unique long-chain alkyl amino alcohol structure and its specific antifouling and anthelmintic activities distinguish it from other related compounds, making it a valuable subject of scientific research and industrial interest .
Properties
IUPAC Name |
(2S,3R)-2-aminododec-11-en-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-3-4-5-6-7-8-9-10-12(14)11(2)13/h3,11-12,14H,1,4-10,13H2,2H3/t11-,12+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBRAHBPARLKOA-NWDGAFQWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCCCCCC=C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CCCCCCCC=C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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